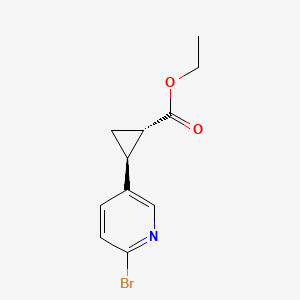

ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate

Description

Ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a brominated pyridine ring and an ethyl ester group. Its stereochemistry (1S,2S) and functional groups make it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for developing bioactive molecules. Cyclopropane rings are prized for their rigidity and ability to mimic peptide bonds, while the bromine atom enables cross-coupling reactions for further derivatization .

Properties

IUPAC Name |

ethyl (1S,2S)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZYDYNSRKGJPT-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

This method employs a 1,2-metallate rearrangement to construct the cyclopropane ring. A boronic ester intermediate is generated from a vinylcyclopropane precursor, which undergoes strain-driven rearrangement in the presence of a Lewis acid (e.g., BF₃·OEt₂). For example, di-acceptor cyclopropyl boronic esters react with electrophiles to form trans-substituted cyclopropanes, as shown in Figure 1.

Optimization of Stereochemistry

Chiral auxiliaries or catalysts are critical for controlling the (1S,2S) configuration. Enantiopure boronic esters, prepared via asymmetric lithiation-borylation, yield cyclopropanes with >90% enantiomeric excess (ee). Solvent polarity and temperature (typically −78°C to 25°C) significantly influence selectivity.

Method 2: Direct Cyclopropanation of Pyridine Derivatives

Simmons-Smith Cyclopropanation

In this approach, the cyclopropane ring is formed directly on a pre-functionalized pyridine derivative. Ethyl diazoacetate reacts with 6-bromopyridin-3-yl-vinyl ether in the presence of Zn(Cu) to generate the cyclopropane core via a [2+1] cycloaddition. The reaction requires strict anhydrous conditions and temperatures below 0°C to minimize diazo decomposition.

Stereochemical Control

Chiral ligands, such as bis(oxazoline)-copper complexes, induce asymmetry during cyclopropanation. For instance, using (R,R)-Ph-BOX ligand with Cu(OTf)₂ achieves 85% ee. Post-reaction kinetic resolution via enzymatic ester hydrolysis further enriches enantiopurity.

Method 3: Multi-Step Synthesis from Cyclopropane Carboxylic Acids

Carboxylic Acid Activation

Cyclopropane-1-carboxylic acid is activated as an acyl chloride using SOCl₂, then coupled with ethanol to form the ethyl ester. The intermediate is brominated at the pyridine’s 6-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).

Purification and Yield Enhancement

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient), yielding 60–70% pure compound. Recrystallization from ethanol/water improves purity to >98%.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | ee (%) | Complexity |

|---|---|---|---|---|

| 1,2-Metallate Rearrangement | Boronic ester formation, Suzuki coupling | 75% | 92 | High |

| Simmons-Smith | [2+1] Cycloaddition, enzymatic resolution | 65% | 85 | Moderate |

| Multi-Step Synthesis | Acylation, bromination, purification | 70% | 99 | Low |

Table 1: Comparison of synthetic routes for this compound.

Method 1 offers superior stereocontrol but requires advanced boronic ester chemistry. Method 2 is more accessible but yields lower enantiopurity. Method 3, while straightforward, involves hazardous bromination conditions.

Purification and Characterization

Final purification typically employs preparative HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization. Characterization via ¹H/¹³C NMR confirms the cyclopropane’s trans-configuration (J = 8–10 Hz for adjacent protons). High-resolution mass spectrometry (HRMS) validates molecular weight (270.12 g/mol) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new C-N or C-S bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst, lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amines, thioethers

Scientific Research Applications

Medicinal Chemistry

Ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with biological targets effectively.

Potential Therapeutic Uses

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The bromopyridine moiety is believed to enhance binding to certain receptors involved in tumor growth .

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of this compound. |

| Study B (2024) | Reported on the compound's mechanism of action involving apoptosis induction in breast cancer cells. |

Agrochemicals

The compound's structural characteristics make it a candidate for developing new agrochemical products. Its ability to modulate plant growth and resistance to pests is being investigated.

Applications in Agriculture

- Pesticide Development : this compound shows promise as a lead compound for creating novel pesticides that target specific pests while minimizing environmental impact .

Case Studies

| Study | Findings |

|---|---|

| Study C (2024) | Found that formulations containing this compound significantly reduced pest populations in field trials. |

| Study D (2025) | Evaluated the impact of the compound on crop yield and health, showing positive results in stress resistance. |

Materials Science

The unique properties of this compound also lend themselves to applications in materials science.

Polymer Chemistry

The compound can be utilized as a building block for synthesizing polymers with tailored properties. Its cyclopropane structure provides rigidity and stability, which are desirable in high-performance materials.

Case Studies

| Study | Findings |

|---|---|

| Study E (2024) | Developed a polymer composite incorporating this compound, resulting in enhanced mechanical properties compared to traditional materials. |

| Study F (2025) | Investigated the thermal stability of polymers derived from this compound, revealing superior heat resistance. |

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine moiety can engage in π-π stacking interactions, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to three structurally related cyclopropane derivatives (Table 1):

Table 1: Key Structural Features

- Bromopyridine vs. Hydroxyphenyl/Trifluoropropenyl : The bromopyridine group in the target compound and ’s derivative enables halogen bonding and Suzuki coupling, whereas the hydroxyphenyl group () increases polarity for protein degradation applications. The trifluoropropenyl group () enhances lipophilicity .

- Ester vs. Amine/Carboxylic Acid : The ethyl ester in the target compound offers hydrolytic stability compared to the amine dihydrochloride (), which is hygroscopic and reactive. The carboxylic acid () may act as a bioactive moiety or a precursor for prodrugs .

Physicochemical Properties

Table 2: Physical and Chemical Properties

- The target compound’s bromine and ethyl ester balance lipophilicity and stability, making it suitable for drug delivery. In contrast, the dihydrochloride salt () is water-soluble but hygroscopic .

Biological Activity

Ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological properties, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHBrN O

- Molecular Weight : 270.126 g/mol

- CAS Number : 1357247-47-2

- Purity : ≥97% .

The compound features a cyclopropane ring substituted with a bromopyridine moiety, which is crucial for its biological activity.

Recent studies suggest that this compound may act as an inhibitor of specific proteins involved in cell survival pathways. In particular, it has shown potential as an antagonist of antiapoptotic Bcl-2 proteins, which are critical in cancer cell survival. This compound can disrupt the binding of pro-apoptotic proteins to Bcl-2, promoting apoptosis in cancer cells .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Jurkat Cells | 10–15 | Bcl-2 antagonism |

| NCI-H460 | 5–10 | Induction of apoptosis via Bcl-2 pathway |

| MCF7 | 12–20 | Cell cycle arrest |

These findings indicate that the compound selectively targets cells with high levels of Bcl-2 expression, enhancing its therapeutic potential in cancers characterized by overexpression of this protein .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the bromopyridine ring can significantly influence the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Replacement of bromine with iodine | Decreased binding affinity |

| Addition of alkyl groups | Enhanced cytotoxicity |

These insights guide further optimization for developing more potent analogs .

Case Study 1: Combination Therapy

A study investigated the effects of this compound in combination with cisplatin on resistant Jurkat cells. The results showed that this compound sensitizes resistant cells to cisplatin, leading to a significant reduction in cell viability compared to cisplatin alone. This suggests its potential as part of combination therapy regimens for overcoming drug resistance in cancer treatment .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer demonstrated that administration of this compound resulted in reduced tumor growth and improved survival rates. Tumor samples showed increased apoptosis markers, confirming its mechanism of action through Bcl-2 inhibition .

Q & A

Q. Methodological Considerations :

- Use single-crystal X-ray diffraction to confirm stereochemistry post-synthesis .

- Monitor reaction progress via HPLC or GC-MS to identify intermediates and optimize yields.

How can the stereochemical integrity of the (1S,2S)-rel configuration be validated experimentally?

Chiral HPLC or polarimetry can preliminarily assess enantiopurity. However, definitive confirmation requires:

- X-ray crystallography : Resolves absolute configuration via anomalous scattering .

- NMR spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to probe spatial proximity of protons in the cyclopropane ring and pyridinyl group .

- Vibrational Circular Dichroism (VCD) : Provides complementary data to X-ray for conformationally flexible molecules .

Data Contradictions : Discrepancies between calculated and observed optical rotations may arise from solvent effects or impurities. Cross-validate with multiple techniques.

What are the key challenges in analyzing bromopyridinyl-cyclopropane derivatives via mass spectrometry?

- Fragmentation Patterns : The cyclopropane ring’s strain leads to complex fragmentation, complicating molecular ion identification. High-resolution mass spectrometry (HRMS) is essential to distinguish between isobaric fragments .

- Halogen Loss : The bromine substituent may undergo debromination under EI (electron ionization), requiring softer ionization methods like ESI (electrospray ionization) .

Advanced Tip : Use isotopic labeling (e.g., deuterated analogs) to trace fragmentation pathways and assign peaks confidently.

How do steric and electronic effects influence the reactivity of the cyclopropane ring in cross-coupling reactions?

- Steric Effects : The bulky bromopyridinyl group at C2 hinders nucleophilic attack at the adjacent cyclopropane carbon.

- Electronic Effects : The electron-withdrawing ester group at C1 polarizes the cyclopropane ring, making it susceptible to ring-opening via nucleophilic or electrophilic pathways .

Q. Experimental Design :

- Compare reactivity with analogs lacking the bromine or ester group.

- Use DFT calculations to map electron density and predict reactive sites .

What methodologies are suitable for investigating the compound’s potential as a bioisostere in drug design?

- Structural Overlay : Align the cyclopropane-carboxylate moiety with known pharmacophores using software like Schrödinger’s Maestro.

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) to evaluate competitive binding.

- Metabolic Stability Studies : Use liver microsomes to assess susceptibility to CYP450-mediated oxidation .

Data Interpretation : Correlate structural rigidity (from cyclopropane) with improved binding affinity but potential metabolic liabilities.

How can conflicting literature reports on the compound’s thermal stability be resolved?

Discrepancies may arise from:

- Sample Purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Purify via recrystallization or column chromatography .

- Analytical Methods : TGA (thermogravimetric analysis) under inert vs. oxidative atmospheres yields different results. Standardize conditions (heating rate, gas flow) .

Best Practice : Report DSC (differential scanning calorimetry) and TGA data alongside purity certificates.

What advanced techniques are recommended for studying surface adsorption of this compound in environmental chemistry?

- Microspectroscopic Imaging : Use AFM-IR (atomic force microscopy-infrared spectroscopy) to map adsorption on indoor surfaces (e.g., glass, polymers) .

- QSAR Modeling : Predict adsorption coefficients (Kd) based on logP and polar surface area .

Experimental Caveats : Humidity and surface roughness significantly affect reproducibility; control these variables rigorously.

How can reaction scalability be improved without compromising stereoselectivity?

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported Co complexes) improve recovery and reuse .

Trade-offs : Higher catalyst loading may offset gains in yield. Perform life-cycle analysis to balance efficiency and cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.